3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one - 897734-78-0

3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Catalog Number: EVT-2951471
CAS Number: 897734-78-0
Molecular Formula: C27H32FN3O4
Molecular Weight: 481.568
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

  • Compound Description: This compound, also known as compound 1 in the source paper, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme. It has been developed as a drug candidate for the treatment of type-2 diabetes.

(4aR,9aS)-1-(1H-benzo[d]midazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride

  • Compound Description: This compound, referred to as compound 2 in the source paper, is another potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme. It has also been investigated as a potential drug candidate for type-2 diabetes.

3-Hydroxy-6-hydroxymethyl-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one

  • Compound Description: This compound, referred to as compound 7 in the source paper, exhibited anticonvulsant activity against subcutaneous Metrazol (scMet)-induced seizures. It also showed no neurotoxicity at tested doses.

2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one

  • Compound Description: This compound, identified as compound 11 in the source paper, demonstrated anticonvulsant activity against maximal electroshock (MES) seizures. It was also non-neurotoxic at the tested doses.

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

  • Compound Description: This compound was identified as a potent inhibitor of platelet-derived growth factor receptor (PDGFR) kinases, with an IC50 value of 3 nM in a cellular proliferation assay. It is being investigated as a potential therapeutic agent for pulmonary arterial hypertension (PAH).

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Compound Description: This compound is also a PDGFR inhibitor but with less potency than the previous compound, exhibiting an IC50 of 45 nM in a cellular proliferation assay. It is also being investigated as a potential treatment for PAH.

[4-(4-methyl piperazin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one] (MCPIP)

  • Compound Description: MCPIP is a cilostamide analog that acts as a phosphodiesterase 3 (PDE3) inhibitor. It was found to increase atria contraction force (ACF) synergistically with isoprenaline in rat atria.

4-(1,2-dihydro-2-oxoquinolin-6-hydroxy)-N-cyclohexyl-N-methylbutanamide (Cilostamide)

  • Compound Description: Cilostamide is a well-known selective PDE3 inhibitor used as a therapeutic agent.

Properties

CAS Number

897734-78-0

Product Name

3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one

Molecular Formula

C27H32FN3O4

Molecular Weight

481.568

InChI

InChI=1S/C27H32FN3O4/c1-19-18-24(32)25(27(33)31(19)16-17-34-2)26(20-8-10-21(35-3)11-9-20)30-14-12-29(13-15-30)23-7-5-4-6-22(23)28/h4-11,18,26,32H,12-17H2,1-3H3

InChI Key

KKNDWLLORVWIFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.